6-Sulfamoylhexanoic acid

Catalog No.
S892910
CAS No.
874007-76-8
M.F
C6H13NO4S
M. Wt
195.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Sulfamoylhexanoic acid

CAS Number

874007-76-8

Product Name

6-Sulfamoylhexanoic acid

IUPAC Name

6-sulfamoylhexanoic acid

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

InChI

InChI=1S/C6H13NO4S/c7-12(10,11)5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)(H2,7,10,11)

InChI Key

NSKZKCIYKKBCAS-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CCS(=O)(=O)N

Canonical SMILES

C(CCC(=O)O)CCS(=O)(=O)N

6-Sulfamoylhexanoic acid is an organic compound characterized by a six-carbon hexanoic acid backbone with a sulfamoyl group (–SO2NH2) attached. The sulfamoyl group is known for its ability to engage in hydrogen bonding, which can significantly influence the compound's chemical behavior and interactions with biological systems. This compound is primarily synthesized for research purposes and may also serve as a metabolite in various biochemical pathways.

The chemical reactivity of 6-sulfamoylhexanoic acid can be attributed to both its carboxylic acid and sulfamoyl functional groups. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it acidic, while the sulfamoyl group can participate in nucleophilic substitutions.
  • Hydrolysis: Under certain conditions, the compound can hydrolyze to yield various products, depending on the presence of other reactants or catalysts.
  • Formation of Amides: The sulfamoyl group can react with amines to form sulfonamide derivatives, which are significant in medicinal chemistry.

6-Sulfamoylhexanoic acid exhibits notable biological activities due to its structural components. The sulfamoyl group is associated with several pharmacological properties, including:

  • Antimicrobial Activity: Compounds containing sulfamoyl groups often demonstrate activity against various bacteria and fungi, making them potential candidates for antibiotic development.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide drugs.

Research into its biological effects is ongoing, particularly regarding its potential therapeutic applications.

The synthesis of 6-sulfamoylhexanoic acid typically involves the following steps:

  • Starting Material: Begin with a hexanoic acid derivative.
  • Sulfamoylation Reaction: Introduce the sulfamoyl group through a reaction with sulfamic acid or related sulfonylating agents under appropriate conditions (e.g., acidic or basic catalysts) to yield 6-sulfamoylhexanoic acid .
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

6-Sulfamoylhexanoic acid has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in the design of new antimicrobial agents.
  • Research Tool: It can be utilized in biochemical studies to explore the role of sulfamoyl groups in molecular interactions and enzyme mechanisms.

Studies on the interactions of 6-sulfamoylhexanoic acid with other biomolecules are crucial for understanding its biological functions. Potential areas of investigation include:

  • Protein Binding: Investigating how this compound binds to proteins and enzymes could provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems can reveal its pharmacokinetics and potential side effects.

Several compounds share structural similarities with 6-sulfamoylhexanoic acid, including:

Compound NameStructure DescriptionUnique Features
Sulfamic AcidContains a sulfonyl group attached to an amineActs as a mild reagent for sulfonation reactions
SulfanilamideAn aminobenzenesulfonamideKnown for its use as an antibiotic
4-AminobenzenesulfonamideA derivative of benzenesulfonamideExhibits strong antimicrobial properties

Uniqueness of 6-Sulfamoylhexanoic Acid

What sets 6-sulfamoylhexanoic acid apart from these similar compounds is its unique hexanoic acid backbone combined with the sulfamoyl functional group. This combination may provide distinct properties in terms of solubility, reactivity, and biological activity compared to other sulfonamide derivatives.

XLogP3

-0.5

Dates

Modify: 2023-08-16

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